Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Description
Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3) is a cyclobutane derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups at the 3-position and a methyl ester group at the 1-position (Figure 1). This compound is of significant interest in organic synthesis due to its unique stereoelectronic properties, which arise from the strained cyclobutane ring and the electron-donating methoxy substituents. It serves as a versatile building block in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNARWNKXNPXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440664 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98231-07-3 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3,3-dimethoxycyclobutane-1-carboxylate (MDC) is a cyclic compound with the molecular formula C8H14O4 and a molecular weight of approximately 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. This unique configuration positions MDC as a potentially valuable building block in organic synthesis, particularly for developing compounds with specific biological activities.
MDC is synthesized through various methods that leverage its structural features to facilitate further chemical transformations. The compound's ability to act as a synthetic intermediate makes it a focus of interest in medicinal chemistry and organic synthesis.
Synthetic Routes
Several synthetic pathways can be employed to produce MDC, including:
- Direct Methoxylation : Involves the introduction of methoxy groups onto the cyclobutane framework.
- Carboxylation Reactions : These reactions allow for the incorporation of the carboxylate functional group, enhancing the compound's reactivity.
Biological Activity
While specific biological activities of MDC have not been extensively documented, its structural characteristics suggest potential applications in various biological contexts. The following sections summarize relevant findings regarding its biological activity and potential therapeutic applications.
Currently, there is no well-defined mechanism of action reported for MDC in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.
Case Studies and Research Findings
- Fragment-Based Drug Discovery (FBDD) : MDC's cyclobutane structure has been investigated in FBDD approaches, which aim to identify small molecules that can modulate protein interactions. The three-dimensional nature of cyclobutane derivatives like MDC may enhance binding affinities to target proteins involved in critical biological processes, including cancer pathways .
- Potential Anticancer Activity : Research has indicated that compounds similar to MDC can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .
- Therapeutic Applications : There are indications that MDC and its derivatives could be explored for therapeutic uses in treating conditions such as diabetes and other metabolic disorders due to their potential interactions with metabolic pathways .
Comparative Analysis
To better understand the significance of MDC in biological contexts, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Potential Activity |
|---|---|---|---|
| Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | C8H14O2 | Contains a double bond; less sterically hindered | Possible anti-cancer properties |
| Methyl cyclobutane-1-carboxylate | C7H12O2 | Lacks methoxy groups; simpler structure | Limited documented activity |
| Methyl 2-methoxycyclopentane-1-carboxylate | C8H14O3 | Different ring size; varying reactivity | Potential metabolic effects |
The dual methoxy substitution on the cyclobutane ring of MDC is hypothesized to influence its reactivity and biological activity compared to these similar compounds.
Scientific Research Applications
Synthetic Routes
Several synthetic pathways can be employed to produce methyl 3,3-dimethoxycyclobutane-1-carboxylate:
- Direct Methoxylation : Introduction of methoxy groups onto the cyclobutane framework.
- Carboxylation Reactions : Incorporation of the carboxylate functional group to enhance reactivity.
- Cycloaddition Reactions : Utilization of its structural features in cycloadditions to generate more complex molecules.
These methods highlight the compound's accessibility for further chemical transformations, making it valuable for research and development.
Synthetic Intermediate
This compound is primarily used as a synthetic intermediate in organic synthesis. Its structural characteristics allow for the formation of more complex organic molecules, which can have diverse applications in pharmaceutical development and materials science.
Pharmaceutical Development
The compound has potential as a precursor for biologically active compounds. While specific mechanisms of action have not been extensively documented, its structural similarity to known bioactive compounds suggests possible interactions with biological targets. It has been investigated in:
- Fragment-Based Drug Discovery (FBDD) : The cyclobutane structure may enhance binding affinities to proteins involved in critical biological processes, including cancer pathways.
- Anticancer Activity : Related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .
Materials Science
This compound can also be explored for applications in materials science due to its unique structural properties. Its ability to participate in polymerization reactions may lead to the development of new materials with tailored properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Fragment-Based Drug Discovery : Research indicates that compounds with similar structures can modulate protein interactions effectively, suggesting that this compound could be a valuable tool in drug discovery.
- Anticancer Activity : Investigations into related cyclobutane derivatives have shown anti-proliferative effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Comparison with Similar Compounds
Substituent Variations on the Cyclobutane Ring
Key Insight: Methoxy groups enhance polarity and hydrogen bonding, whereas fluorine or amino substituents improve lipophilicity and target binding. Hydroxyl groups increase solubility but reduce stability under acidic conditions .
Functional Group Modifications
Key Insight : Ethyl esters offer greater lipophilicity than methyl esters, while carboxylic acid derivatives enable ionic interactions. Ketones expand reactivity in condensation reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3,3-dimethoxycyclobutane-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology :
-
Cycloaddition Reactions : Utilize [2+2] or [4+2] cycloadditions with substituted dienes and dienophiles. For example, CAN-mediated oxidative cycloaddition (using ceric ammonium nitrate) with 1,3-dicarbonyl compounds has been effective for related cyclobutane derivatives .
-
Esterification : React cyclobutanecarboxylic acid derivatives with methanol under acidic or basic catalysis. Sodium ethoxide (NaOEt) in ethanol at reflux conditions (60–80°C) is a standard protocol .
-
Optimization : Adjust solvent polarity (e.g., switch from ethanol to methanol), catalyst loading (e.g., 1–5 mol% base), and temperature control to minimize side reactions. Continuous flow processes improve scalability and yield in industrial settings .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | CAN, DMB, methyl acrylate, 60°C, 12h | 80 | |
| Esterification | H₂SO₄, MeOH, reflux, 24h | 75 |
Q. How is NMR spectroscopy utilized in characterizing the stereochemistry and purity of this compound?
- Methodology :
-
1H-NMR : Identify methoxy (δ 3.3–3.8 ppm) and cyclobutane proton signals (δ 2.0–2.8 ppm). Splitting patterns (e.g., doublets for geminal dimethoxy groups) confirm stereochemistry .
-
13C-NMR : Carboxylate carbonyl signals appear at δ 165–175 ppm, while cyclobutane carbons resonate at δ 25–40 ppm. DEPT-135 distinguishes CH₂ and CH₃ groups .
-
Purity Analysis : Compare integration ratios of target peaks vs. impurities (e.g., unreacted starting materials). Use deuterated DMSO or CDCl₃ as solvents .
- Example 1H-NMR Data (from analogous compounds):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.82 | s | OCH₃ (ester) |
| 2.56–2.31 | m | Cyclobutane CH₂ |
| 1.99 | m | Cyclobutane CH |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reactions .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. What kinetic models are appropriate for studying cycloaddition reactions involving this compound, and how can activation parameters be determined?
- Methodology :
- Michaelis-Menten Kinetics : Monitor reaction progress via HPLC or GC-MS at fixed time intervals. Fit data to the equation to derive (substrate affinity) and (maximal rate) .
- Arrhenius Analysis : Conduct reactions at 30–70°C to calculate activation energy () using . Plot ln() vs. 1/T for linear regression .
- Challenges : Competing side reactions (e.g., dimerization) may require pseudo-first-order approximations or isotopic labeling (e.g., ¹³C tracing) .
Q. How can computational methods predict feasible retrosynthetic pathways and evaluate transition states for its synthesis?
- Tools :
- Retrosynthesis AI : Use Template_relevance models (e.g., Reaxys, Pistachio) to prioritize routes based on precursor availability and step efficiency .
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to assess energy barriers for cycloaddition or esterification steps .
- Case Study : For methyl 2-cyanocyclobutane-1-carboxylate, DFT revealed a 25 kcal/mol barrier for the base-catalyzed cyclization step, guiding solvent selection (polar aprotic > ethanol) .
Q. How do stereoelectronic effects influence the reactivity of this compound in ring-opening reactions?
- Mechanistic Insights :
-
Ring Strain : The cyclobutane ring’s 90° bond angles increase susceptibility to acid- or base-catalyzed ring opening. Methoxy groups exert electron-donating effects, stabilizing carbocation intermediates .
-
Stereochemical Control : Use chiral catalysts (e.g., BINOL-phosphoric acids) to enantioselectively generate bicyclic lactones or ketones .
- Experimental Design :
-
Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. ring distortion) .
Data Contradiction Analysis
Q. How can discrepancies in reported NMR chemical shifts for analogous compounds be resolved?
- Approach :
- Solvent Calibration : Re-run spectra in standardized solvents (e.g., CDCl₃ vs. DMSO-d6) to account for solvent-induced shifts .
- Cross-Validation : Compare with computed NMR shifts (e.g., using ACD/Labs or Gaussian) to verify assignments. For example, computed δ 3.82 ppm (OCH₃) matches experimental data within ±0.1 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
